molecular formula C21H21N3O3S B2921967 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897475-71-7

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2921967
CAS RN: 897475-71-7
M. Wt: 395.48
InChI Key: SXALFTHPKCCXBT-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of related compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety has been determined, which can provide insights into the molecular configuration, electron distribution, and potential reactive sites of the compound . This information is crucial for understanding the compound’s interaction with other molecules, which is fundamental in drug design and material science.

Urease Inhibition for Medical Applications

Compounds with the dihydrobenzo[b][1,4]dioxin structure have shown significant urease inhibitory activity . This is particularly relevant in the development of treatments for diseases caused by urease-producing bacteria, such as urinary tract infections and gastric ulcers. The inhibition of urease can prevent the bacteria from metabolizing urea into ammonia, which is a key factor in the pathogenesis of these conditions.

Immunomodulation

There is evidence that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have immunomodulatory properties . This opens up possibilities for research into treatments for autoimmune diseases or in the modulation of the immune response for therapeutic purposes.

PARP1 Inhibition for Cancer Therapy

Derivatives of this compound have been investigated as PARP1 inhibitors . PARP1 is an enzyme involved in DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly for treating cancers with defective DNA repair mechanisms.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-3-2-4-18-19(14)22-21(28-18)24-9-7-23(8-10-24)20(25)15-5-6-16-17(13-15)27-12-11-26-16/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXALFTHPKCCXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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